molecular formula C11H16FNO B2433810 (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine CAS No. 2248188-54-5

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B2433810
CAS No.: 2248188-54-5
M. Wt: 197.253
InChI Key: IGXBFUQDCBANEE-MRVPVSSYSA-N
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Description

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a fluoro and methoxy substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 3-fluoro-4-methoxybenzaldehyde reacts with 2-methylpropan-1-amine in the presence of a reducing agent like sodium borohydride to form the corresponding imine.

    Reduction: The imine is then reduced to the amine using a suitable reducing agent such as lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the compound into different amine derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, sodium ethoxide

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted amine derivatives.

Scientific Research Applications

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets such as enzymes and receptors. The fluoro and methoxy groups on the phenyl ring play a crucial role in determining its binding affinity and specificity. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-amine
  • (2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-amine
  • (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-amine

Uniqueness

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-amine is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8H,5,7,13H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXBFUQDCBANEE-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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